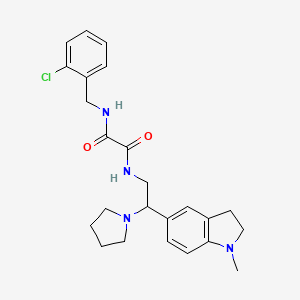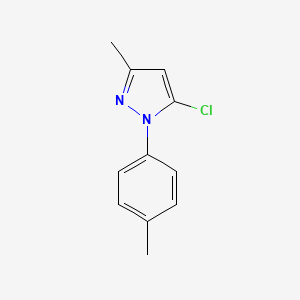![molecular formula C18H12N2O3S2 B3020717 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-71-9](/img/structure/B3020717.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide" is a hybrid molecule that combines the chromone and thiazole moieties. Chromones, or 4H-benzopyran-4-ones, are heterocycles known for their diverse biological activities, while thiazole-based compounds have long been used in therapeutics for their antimicrobial, antiviral, and antifungal properties. Recently, they have also been identified as potent and selective ligands for adenosine receptors .
Synthesis Analysis
The synthesis of chromone-thiazole hybrids, such as the compound , involves the reaction of chromone-2-carboxylic acid with substituted thiazol-2-amines. Two different amidation methods were employed, allowing for the exploration of various reaction conditions, including conventional heating and microwave irradiation. This approach has led to the successful creation of a new series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are potential ligands for human adenosine receptors .
Molecular Structure Analysis
The molecular structure and geometry of these chromone-thiazole hybrids have been established using NMR and MS spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the molecular conformation, which is crucial for understanding ligand-receptor interactions .
Chemical Reactions Analysis
The compound of interest is part of a broader class of molecules that have been synthesized for their potential biological activities. For instance, similar benzothiazole derivatives have been synthesized by condensation reactions and characterized using infrared spectroscopy and nuclear magnetic resonance . Additionally, novel benzamides containing the benzo[d]thiazol moiety have been synthesized through heterocyclization reactions . These synthetic pathways highlight the chemical reactivity and versatility of the benzo[d]thiazol moiety in forming various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. For example, the antioxidant and antibacterial potentials of coumarin-based benzothiazole derivatives have been evaluated using in vitro assays, demonstrating that certain derivatives exhibit significant activity and could serve as lead molecules for further investigation . Moreover, the thermal stability and fragmentation patterns of related thiosemicarbazide compounds have been analyzed, providing insight into their behavior under different conditions . These analyses are essential for understanding the stability and reactivity of the compounds, which are important factors in their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole derivatives are often enzymes involved in critical biological processes .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives act as inhibitors of key enzymes, blocking their activity and disrupting the biochemical processes they control
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing drugs inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain, making these compounds effective as anti-inflammatory drugs .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal functioning of the enzyme, leading to changes in the biochemical processes controlled by the enzyme . This could result in various molecular and cellular effects, such as reduced inflammation in the case of COX inhibitors .
Future Directions
Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This suggests that there is ongoing research into the potential applications of thiazoles in medicinal chemistry.
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-12-7-6-10(8-16(12)25-18)19-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKWCLZHKOPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

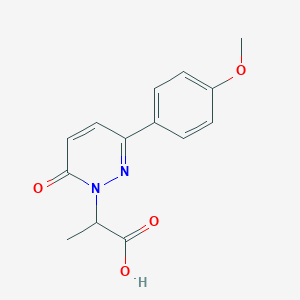
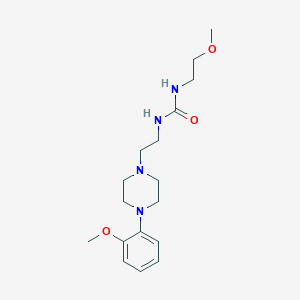
![N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3020641.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
![5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3020644.png)
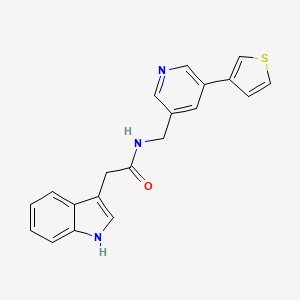

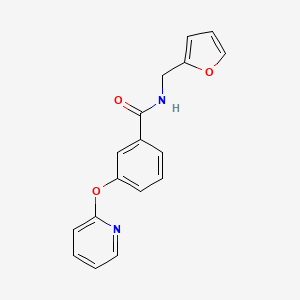

![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)
